molecular formula C8H16N2 B13790690 Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-

Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-

Katalognummer: B13790690
Molekulargewicht: 140.23 g/mol
InChI-Schlüssel: YNKQGDGOWRTKNM-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol. It is also known by its IUPAC name, 2-[methyl-[(2R)-pentan-2-yl]amino]acetonitrile. This compound is a derivative of acetonitrile, which is commonly used as an organic solvent and an important intermediate in organic synthesis .

Vorbereitungsmethoden

The synthesis of acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- involves several steps. One common method includes the reaction of acetonitrile with an appropriate amine under specific conditions. For example, the reaction of acetonitrile with methyl[(1R)-1-methylbutyl]amine can be catalyzed by a suitable catalyst such as FeCl2 and an oxidant like DTBP . The reaction conditions typically involve moderate temperatures and controlled environments to ensure high yields and purity of the product .

Analyse Chemischer Reaktionen

Acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitrile oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines.

    Substitution: It can undergo nucleophilic substitution reactions where the nitrile group is replaced by other nucleophiles like halides or hydroxides.

Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts like FeCl2, and oxidants like DTBP . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in biochemical research to study enzyme mechanisms and protein interactions.

    Industry: Acetonitrile derivatives are used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- involves its ability to act as a nucleophile due to the presence of the nitrile group. The nitrogen atom with lone pair electrons can participate in various nucleophilic reactions, leading to the formation of new chemical bonds . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates CN or CH2CN radicals, which can further react with other molecules .

Vergleich Mit ähnlichen Verbindungen

Acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- can be compared with other similar compounds such as:

    Acetonitrile (CH3CN): A simpler nitrile compound used as a solvent and intermediate in organic synthesis.

    Aminoacetonitrile (NH2CH2CN): A compound with an amino group attached to the nitrile carbon, used in the synthesis of amino acids and peptides.

    Propionitrile (C2H5CN): A nitrile compound with a longer carbon chain, used in the production of pharmaceuticals and agrochemicals.

The uniqueness of acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Eigenschaften

Molekularformel

C8H16N2

Molekulargewicht

140.23 g/mol

IUPAC-Name

2-[methyl-[(2R)-pentan-2-yl]amino]acetonitrile

InChI

InChI=1S/C8H16N2/c1-4-5-8(2)10(3)7-6-9/h8H,4-5,7H2,1-3H3/t8-/m1/s1

InChI-Schlüssel

YNKQGDGOWRTKNM-MRVPVSSYSA-N

Isomerische SMILES

CCC[C@@H](C)N(C)CC#N

Kanonische SMILES

CCCC(C)N(C)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.